molecular formula C15H30N2O2 B2996625 Tert-butyl 4-(5-aminopentyl)piperidine-1-carboxylate CAS No. 1205749-93-4

Tert-butyl 4-(5-aminopentyl)piperidine-1-carboxylate

Cat. No.: B2996625
CAS No.: 1205749-93-4
M. Wt: 270.417
InChI Key: LKNQAGJPISJFAW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-aminopentyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H30N2O2 and a molecular weight of 270.41 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-aminopentyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 5-aminopentylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 4-(5-aminopentyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It helps in understanding the structure-activity relationships of piperidine-based compounds .

Medicine: It is explored for its pharmacological properties and its ability to interact with specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-aminopentyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Comparison: Tert-butyl 4-(5-aminopentyl)piperidine-1-carboxylate is unique due to its specific structure, which allows it to interact with different biological targets compared to other piperidine derivatives. Its longer alkyl chain provides distinct physicochemical properties, making it suitable for specific applications in medicinal chemistry and industrial synthesis .

Properties

IUPAC Name

tert-butyl 4-(5-aminopentyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2/c1-15(2,3)19-14(18)17-11-8-13(9-12-17)7-5-4-6-10-16/h13H,4-12,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNQAGJPISJFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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